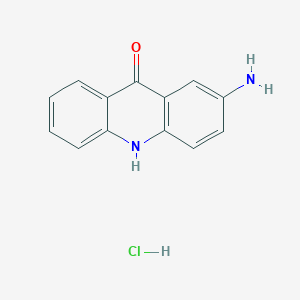

2-Aminoacridin-9(10H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Aminoacridin-9(10H)-one hydrochloride and its derivatives involves several innovative approaches. Huang et al. (2013) developed an efficient synthesis for 10-methylacridin-9(10H)-ones from 2-(methylamino)benzophenones through Cu-catalyzed intramolecular oxidative C(sp2)–H amination, using O2 as the sole oxidant (Huang et al., 2013). Similarly, modular synthesis of 9,10-Dihydroacridines, closely related to 2-Aminoacridin-9(10H)-one hydrochloride, was achieved through an ortho-C alkenylation/hydroarylation sequence, highlighting a one-pot synthesis route that is both efficient and scalable (Wang et al., 2021).

Molecular Structure Analysis

The molecular structure of acridine derivatives, including 2-Aminoacridin-9(10H)-one hydrochloride, has been extensively studied using various analytical techniques. Kimura (1987) detailed the molecular structure of acridinyl-substituted uracil, providing insights into the structural aspects of acridine derivatives through X-ray analysis (Kimura, 1987). These structural analyses are crucial for understanding the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

Acridine derivatives undergo a range of chemical reactions, which are essential for their functionalization and application in various fields. Acheson and Constable (1980) explored the synthesis of 10-alkyl- and 10,10′-alkyl-linked 9-aminoacridinium salts, illustrating the versatility of acridine compounds in undergoing chemical modifications (Acheson & Constable, 1980). These reactions enable the development of acridine-based compounds with tailored properties for specific applications.

Physical Properties Analysis

The physical properties of 2-Aminoacridin-9(10H)-one hydrochloride, such as solubility, melting point, and crystal structure, are influenced by its molecular structure and intermolecular interactions. He et al. (2013) examined the supramolecular networks of acridine derivatives, revealing how different substituents affect the melting point and crystal structure through intermolecular π-stacking interactions and hydrogen bonding (He et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Aminoacridin-9(10H)-one hydrochloride, such as reactivity and stability, are central to its applications. Goodell et al. (2006) investigated the hydrolysis rates of 9-substituted aminoacridines, providing valuable information on the stability and reactivity of these compounds under various conditions (Goodell et al., 2006). Understanding these chemical properties is crucial for the development of new acridine-based compounds with enhanced performance and stability.

Applications De Recherche Scientifique

Anti-cancer Properties and DNA Interaction

2-Aminoacridin-9(10H)-one hydrochloride and its derivatives, particularly acridine carboxamide Pt complexes, have shown potential as anti-cancer agents. These complexes exhibit activity against cisplatin-resistant cells by having a different DNA sequence selectivity compared to cisplatin, which allows them to produce a distinct spectrum of Pt-DNA crosslinks. This unique interaction with DNA, especially forming adducts at novel sequences such as 5'-CGA, enables these complexes to escape the DNA repair mechanisms of cancer cells, thereby overcoming cisplatin resistance. The ability to form adducts at these unique sequences is attributed to the acridine portion of the molecule, highlighting the significance of 2-aminoacridin-9(10H)-one hydrochloride in developing novel anticancer therapies (Murray, Chen, & Galea, 2014); (Hardie, Kava, & Murray, 2017).

Antitumor Efficacy and Molecular Targets

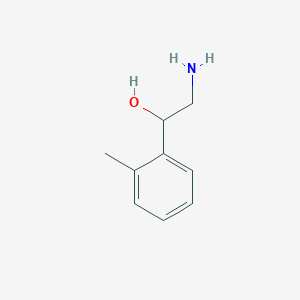

FTY720, a compound structurally related to 2-aminoacridin-9(10H)-one hydrochloride, demonstrates antitumor efficacy in several cancer models. Its antitumor action is attributed to mechanisms independent of S1P receptor activation, which are primarily involved in its immunosuppressive effects. This indicates that FTY720 and by extension, related compounds like 2-aminoacridin-9(10H)-one hydrochloride, could act through S1PR-independent pathways in cancer therapy. The ability to target cancer cells through unique mechanisms opens new avenues for research into the use of 2-aminoacridin-9(10H)-one hydrochloride in oncology (Zhang et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-10H-acridin-9-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O.ClH/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12;/h1-7H,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARHWXRIFFJKLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735296 |

Source

|

| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoacridin-9(10H)-one hydrochloride | |

CAS RN |

727388-68-3 |

Source

|

| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.